

physical and chemical properties of 1,3-Olein-2-Lignocerin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Olein-2-Lignocerin

Cat. No.: B15574753

[Get Quote](#)

An in-depth search for the specific triglyceride "**1,3-Olein-2-Lignocerin**" (also known as 1,3-dioleoyl-2-lignoceroyl-glycerol) has revealed a significant lack of directly available experimental data in the public domain. This suggests that it is either a very rare or a novel lipid that has not been extensively characterized.

Therefore, this guide will proceed by providing predicted data for its physical and chemical properties based on its constituent fatty acids and the general characteristics of triglycerides. Additionally, it will outline standard experimental protocols for the synthesis and analysis of such a molecule, which would be applicable for its characterization. Finally, a generalized metabolic pathway for triglycerides will be presented, as the specific biological roles of **1,3-Olein-2-Lignocerin** are not documented.

Predicted Physicochemical Properties

The properties of **1,3-Olein-2-Lignocerin** are determined by its constituent fatty acids: two molecules of oleic acid (a C18:1 monounsaturated fatty acid) and one molecule of lignoceric acid (a C24:0 saturated fatty acid). The presence of the long-chain saturated fatty acid is expected to result in a relatively high melting point for a triglyceride containing unsaturated fatty acids.

Predicted Physical Properties

Property	Predicted Value/Description	Rationale
Molecular Formula	C65H122O6	Derived from the condensation of one glycerol, two oleic acid, and one lignoceric acid molecules.
Molecular Weight	1007.68 g/mol	Calculated based on the molecular formula.
Appearance	Likely a white to off-white waxy solid at room temperature.	The high molecular weight and the presence of a C24 saturated fatty acid would lead to a solid form.
Melting Point	Estimated to be in the range of 30-40 °C.	This is an educated estimate. The two oleic acid residues would lower the melting point compared to a fully saturated triglyceride, but the long lignoceric acid chain would keep it solid at room temperature. Precise determination requires experimental analysis.
Solubility	Insoluble in water. Soluble in nonpolar organic solvents like hexane, chloroform, and diethyl ether.	Typical for triglycerides.

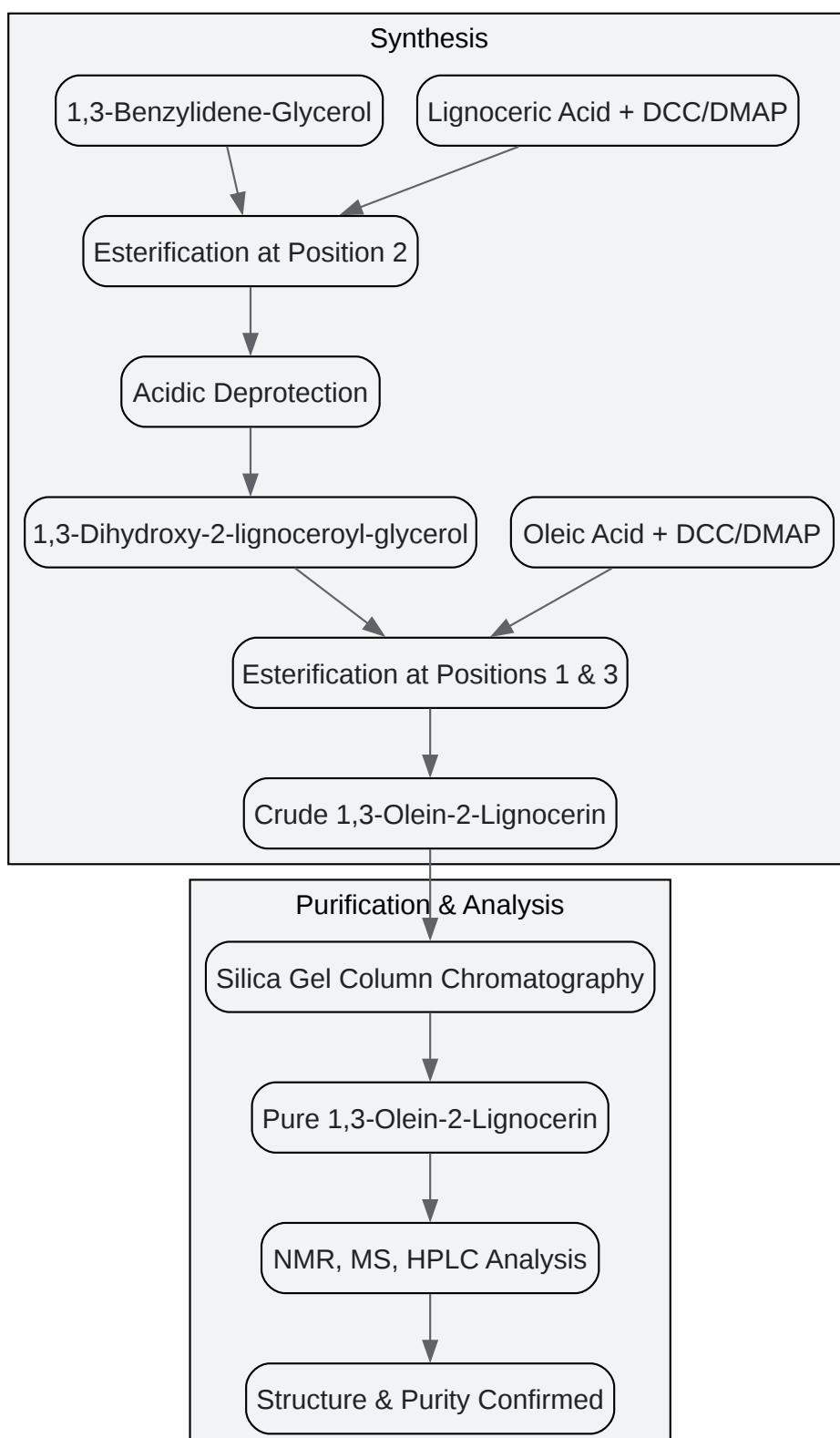
Predicted Chemical Properties

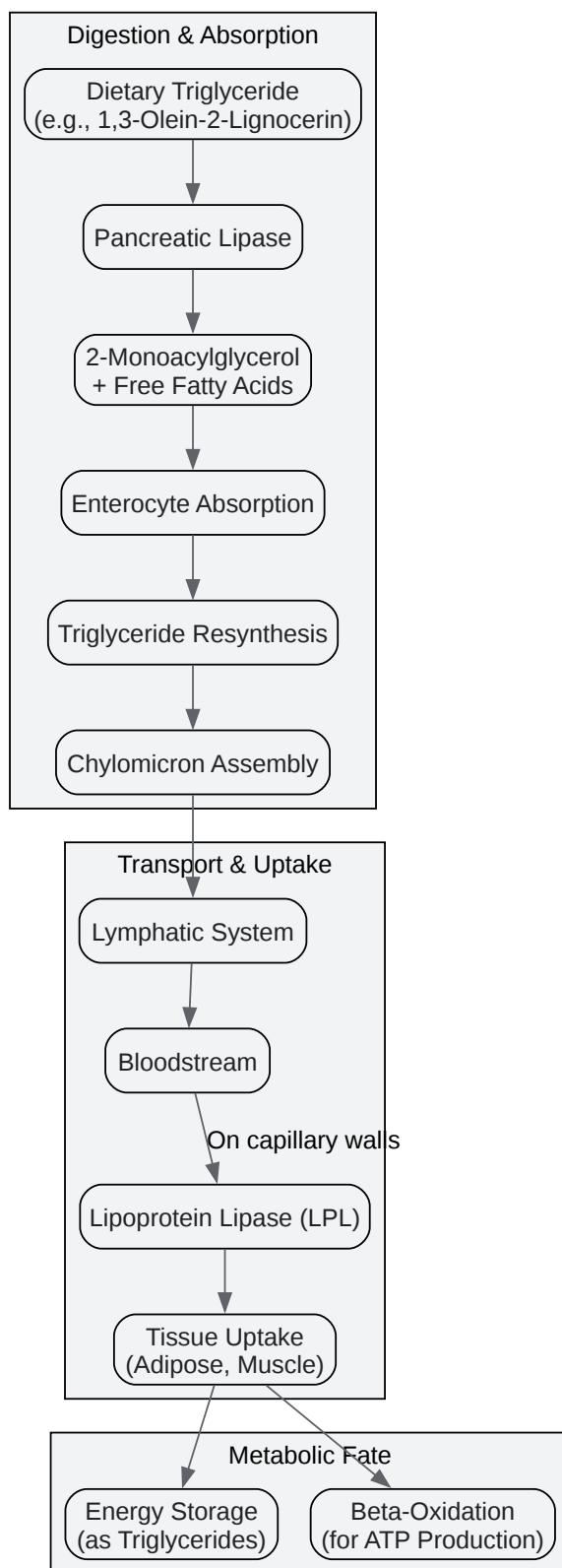
Property	Description
Hydrolysis	Can be hydrolyzed (saponified) by strong bases (e.g., NaOH, KOH) to yield glycerol and the corresponding fatty acid salts (soaps). Acid-catalyzed hydrolysis yields glycerol and the free fatty acids.
Hydrogenation	The two double bonds in the oleoyl chains can be hydrogenated in the presence of a metal catalyst (e.g., Pd, Pt, Ni) to yield the fully saturated triglyceride 1,3-stearoyl-2-lignocerin.
Oxidation	The allylic positions of the oleoyl chains are susceptible to oxidation, leading to rancidity. This process can be accelerated by heat, light, and metal ions.

Experimental Protocols

Given the lack of specific literature for this compound, the following sections describe general, well-established methodologies for the synthesis and characterization of a mixed-acid triglyceride like **1,3-Olein-2-Lignocerin**.

Chemical Synthesis


The synthesis of a stereospecific triglyceride like **1,3-Olein-2-Lignocerin** would typically involve a multi-step process using protecting groups to ensure the correct placement of the fatty acids on the glycerol backbone.


Protocol: Synthesis of 1,3-Dioleoyl-2-Lignoceroyl-Glycerol

- Protection of Glycerol: Start with a commercially available protected glycerol derivative, such as 1,3-benzylidene-glycerol, to protect the 1 and 3 hydroxyl groups.
- Esterification at Position 2: Acylate the free hydroxyl group at position 2 with lignoceric acid using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

- Deprotection: Remove the benzylidene protecting group under acidic conditions to free the hydroxyl groups at positions 1 and 3.
- Esterification at Positions 1 and 3: Acylate the free hydroxyl groups at positions 1 and 3 with an excess of oleic acid, again using a coupling agent like DCC and a catalyst like DMAP.
- Purification: The final product would be purified from the reaction mixture using column chromatography on silica gel, eluting with a gradient of nonpolar solvents such as a hexane/ethyl acetate mixture.
- Characterization: The structure and purity of the synthesized triglyceride would be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Below is a conceptual workflow for the synthesis and purification process.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [physical and chemical properties of 1,3-Olein-2-Lignocerin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15574753#physical-and-chemical-properties-of-1-3-olein-2-lignocerin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com